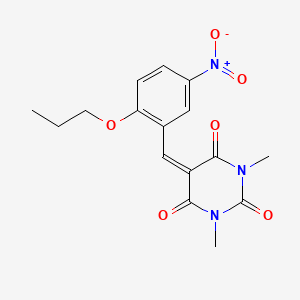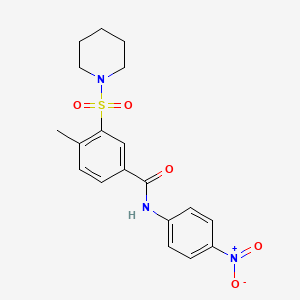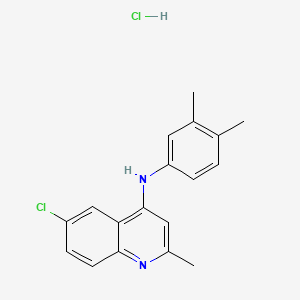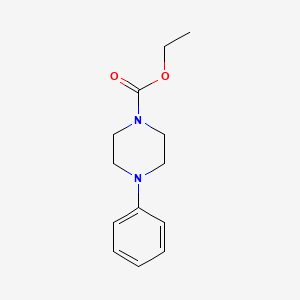
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol, also known as MNQ, is a chemical compound that has been widely studied for its potential as a therapeutic agent. MNQ belongs to the family of quinoline derivatives and has been found to possess a range of biological activities.
作用机制
The mechanism of action of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been shown to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to inhibit the activity of the NF-κB signaling pathway, which plays a key role in inflammation and cancer.
Biochemical and Physiological Effects:
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been found to have a range of biochemical and physiological effects. In vitro studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can induce cell cycle arrest and apoptosis in cancer cells, as well as inhibit the growth of various bacterial strains. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to possess anti-inflammatory and analgesic properties. In vivo studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can reduce tumor growth and improve survival rates in animal models of cancer.
实验室实验的优点和局限性
One advantage of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that it has been shown to possess a range of biological activities, making it a potentially useful therapeutic agent. However, one limitation of using 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol in lab experiments is that its mechanism of action is not fully understood, which makes it difficult to predict its effects in vivo.
未来方向
There are several potential future directions for research on 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. One area of interest is its potential as an anticancer agent. Further studies are needed to determine the optimal dosage and administration schedule of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol for different types of cancer. Another area of interest is the development of 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol derivatives with improved potency and selectivity. Finally, 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol could be studied for its potential as an antimicrobial and antioxidant agent.
合成方法
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can be synthesized using a multi-step process involving the reaction of 2-methoxy-6-nitrophenol with octahydro-1(2H)-quinolone. The resulting product is then treated with formaldehyde and sodium borohydride to obtain 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol. The yield of this synthesis method has been reported to be around 70%.
科学研究应用
2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has been studied for its potential as an anticancer agent, as well as for its antimicrobial and antioxidant properties. In vitro studies have shown that 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol can induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of various bacterial strains, and scavenge free radicals. 2-methoxy-6-nitro-4-(octahydro-1(2H)-quinolinylmethyl)phenol has also been found to possess anti-inflammatory and analgesic properties.
属性
IUPAC Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O4/c1-23-16-10-12(9-15(17(16)20)19(21)22)11-18-8-4-6-13-5-2-3-7-14(13)18/h9-10,13-14,20H,2-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JSPMAJLMBMBAHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1O)[N+](=O)[O-])CN2CCCC3C2CCCC3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3,4,4a,5,6,7,8,8a-octahydro-2H-quinolin-1-ylmethyl)-2-methoxy-6-nitrophenol | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[1-(2-fluorophenyl)-4,5,6,7-tetrahydro-1H-indazol-4-yl]-3,4,5-trimethoxybenzamide](/img/structure/B5139434.png)
![2-(ethylthio)ethyl 4-[4-(acetyloxy)-3-ethoxyphenyl]-2-methyl-5-oxo-1,4,5,6,7,8-hexahydro-3-quinolinecarboxylate](/img/structure/B5139439.png)
![1-({2-[(2-fluorophenoxy)methyl]-1,3-oxazol-4-yl}carbonyl)-4-propylpiperazine](/img/structure/B5139447.png)

![3-(4-nitrophenyl)-1-phenyl-1H-pyrazole-4,5-dione 4-[(3-bromo-4-methylphenyl)hydrazone]](/img/structure/B5139457.png)
![3-(2-chloro-6-fluorophenyl)-5-methyl-N-[2-(1-piperidinyl)ethyl]-4-isoxazolecarboxamide](/img/structure/B5139468.png)
![N-{[2-[(cyclopropylmethyl)sulfonyl]-1-(2-methoxyethyl)-1H-imidazol-5-yl]methyl}-N-methyl-2-(1-pyrrolidinyl)ethanamine](/img/structure/B5139476.png)
![methyl 3-[2-(1,3-benzodioxol-5-ylamino)-2-oxoethyl]-1,7-dimethyl-2,4-dioxo-1,2,3,4-tetrahydropyrido[2,3-d]pyrimidine-5-carboxylate](/img/structure/B5139481.png)


![N-[2-(4-ethoxyphenyl)-2H-1,2,3-benzotriazol-5-yl]-3-(2-furyl)acrylamide](/img/structure/B5139492.png)
![bis[4-(hexyloxy)phenyl] spiro[3.3]heptane-2,6-dicarboxylate](/img/structure/B5139503.png)